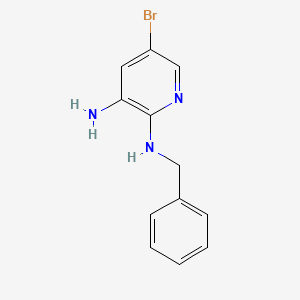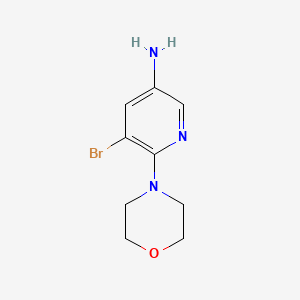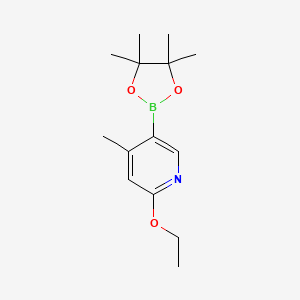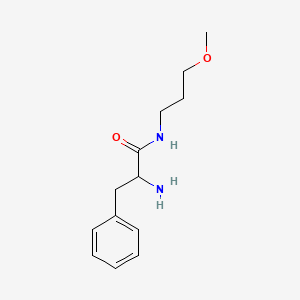
2-Amino-5-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-ethoxybenzamide: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, featuring an amino group at the second position and an ethoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxybenzamide typically involves the following steps:
Nitration: The starting material, 5-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 2-amino-5-ethoxybenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to improve efficiency and yield.
Continuous Amidation: Utilizing continuous flow reactors for the amidation step to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-5-ethoxybenzamide can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2-Amino-5-ethoxybenzamide serves as an intermediate in the synthesis of various heterocyclic compounds, including thiadiazines and pyrazoles.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.
Receptor Binding: Binding to receptors that modulate pain and inflammation responses.
Comparison with Similar Compounds
- 2-Amino-5-methoxybenzamide
- 2-Amino-4-methoxybenzamide
- 2-Ethoxybenzamide
Comparison:
- 2-Amino-5-ethoxybenzamide vs. 2-Amino-5-methoxybenzamide: The ethoxy group in this compound provides different steric and electronic properties compared to the methoxy group, potentially leading to variations in reactivity and biological activity.
- This compound vs. 2-Amino-4-methoxybenzamide: The position of the methoxy group affects the compound’s overall reactivity and interaction with molecular targets.
- This compound vs. 2-Ethoxybenzamide: The presence of the amino group in this compound introduces additional sites for chemical reactions and potential biological interactions.
Properties
IUPAC Name |
2-amino-5-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNHPVCPFBUZRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)






